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molecular formula C7H6FNO2 B1294961 2-Fluoro-5-nitrotoluene CAS No. 455-88-9

2-Fluoro-5-nitrotoluene

Cat. No. B1294961
M. Wt: 155.13 g/mol
InChI Key: XUCYJGMIICONES-UHFFFAOYSA-N
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Patent
US08198267B2

Procedure details

186 g (1.2 mol) of 2-fluoro-5-nitrotoluene are dissolved in 1.2 l of tetrachloromethane and admixed with 214 g (1.20 mol) of N-bromosuccinimide. 19.7 g (120 mmol) of azodiisobutyronitrile are added and the mixture is heated under reflux. After 16 h, the mixture is allowed to cool, filtered and concentrated to dryness under reduced pressure. The residue is dissolved in 300 ml of dichloromethane and admixed with 300 g of Seesand. Then the mixture is concentrated to dryness under reduced pressure again, and the residue is applied to a 1 kg silica gel column. It is chromatographed with a 20:1 mixture of cyclohexane and ethyl acetate, and the product fractions are concentrated to dryness under reduced pressure. The residue is crystallized with cyclohexane and dried under reduced pressure. This affords 92 g (32% of theory) of the desired product.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>ClC(Cl)(Cl)Cl>[Br:12][CH2:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
186 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
1.2 L
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Two
Name
Quantity
214 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
19.7 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 300 ml of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture is concentrated to dryness under reduced pressure again
CUSTOM
Type
CUSTOM
Details
It is chromatographed with a 20:1 mixture of cyclohexane and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the product fractions are concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is crystallized with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrCC1=C(C=CC(=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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